molecular formula C20H15F3N4O2S2 B11240902 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11240902
M. Wt: 464.5 g/mol
InChI Key: XYASFXYWZIEBKC-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzothiazole and oxadiazole intermediates are coupled through a sulfanyl linkage, often using thiolating agents.

    Final Assembly: The trifluoromethyl-substituted phenyl group is introduced through a nucleophilic substitution reaction, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole and benzothiazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(trifluoromethyl)phenyl]propanamide stands out due to its combination of a benzothiazole moiety, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15F3N4O2S2

Molecular Weight

464.5 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H15F3N4O2S2/c21-20(22,23)12-5-7-13(8-6-12)24-17(28)9-10-18-26-16(27-29-18)11-30-19-25-14-3-1-2-4-15(14)31-19/h1-8H,9-11H2,(H,24,28)

InChI Key

XYASFXYWZIEBKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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